molecular formula C16H18N2O4S B1653950 Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate CAS No. 206659-00-9

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate

Cat. No.: B1653950
CAS No.: 206659-00-9
M. Wt: 334.4
InChI Key: WCSOAGYLOWUTAG-UHFFFAOYSA-N
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Description

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate is a chemical compound with the molecular formula C16H18N2O4S. It is commonly used in various scientific research applications due to its unique properties, particularly its fluorescence. This compound is often utilized as a fluorescent probe in biochemical and biophysical studies.

Mechanism of Action

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe . It primarily targets proteins, particularly those with hydrophobic regions .

Mode of Action

8-ANSA interacts with its targets through non-covalent interactions. When 8-ANSA enters the hydrophobic core of proteins or cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing information about the protein’s conformation and aggregation state .

Biochemical Pathways

It is known that the compound’s fluorescence properties can be used to study the intermediate states in the folding/unfolding pathways of proteins . This makes 8-ANSA a valuable tool in understanding protein structure and function.

Result of Action

The primary result of 8-ANSA’s action is a change in its fluorescence properties upon binding to its targets. This change can be measured and used to gain insights into the target’s structure and behavior . For instance, it can be used to study the thermal aggregation of bovine serum albumin .

Action Environment

The action of 8-ANSA is influenced by the polarity of the environment. Its solvatochromic fluorescence properties were investigated in 22 pure solvents of rising polarity . The measurements of both Stokes’ shifts and intensities discriminated between protic and aprotic solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate typically involves the reaction of 8-anilino-1-naphthalenesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves dissolving 8-anilino-1-naphthalenesulfonic acid in a suitable solvent, followed by the addition of ammonium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in the study of protein folding and conformational changes.

    Medicine: Utilized in diagnostic assays and imaging techniques.

    Industry: Applied in the development of fluorescent dyes and sensors.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate include:

Uniqueness

What sets this compound apart from similar compounds is its specific fluorescence properties and its ability to form stable complexes with various biomolecules. This makes it particularly useful in a wide range of scientific research applications .

Properties

IUPAC Name

azanium;8-anilinonaphthalene-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSOAGYLOWUTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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